Tiqueside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tiqueside is a natural product found in Trigonella foenum-graecum with data available.

Applications De Recherche Scientifique

Clinical Applications

-

Hypercholesterolemia Treatment

- Tiqueside has been evaluated in several clinical studies for its efficacy in lowering cholesterol levels. A significant study involved hypercholesterolemic patients treated with varying doses of this compound (1, 2, and 3 g daily). Results indicated a dose-dependent reduction in plasma low-density lipoprotein cholesterol levels .

- Another mechanistic study involving healthy subjects demonstrated that this compound reduced fractional cholesterol absorption and increased fecal sterol excretion, correlating with lower plasma cholesterol levels .

- Comparative Studies

Case Study: Efficacy in Hypercholesterolemic Patients

A study published in the Journal of Cardiovascular Pharmacology reported on the effects of this compound on patients with elevated low-density lipoprotein cholesterol. Over three treatment periods, patients receiving this compound showed significant reductions in their cholesterol levels compared to placebo groups . This study underscores this compound's potential as a therapeutic agent for managing high cholesterol.

Case Study: Mechanistic Insights

In another investigation, researchers assessed the mechanistic pathways through which this compound operates. They found that it not only inhibits dietary cholesterol absorption but also affects biliary cholesterol absorption. This dual action contributes to its overall effectiveness in reducing serum cholesterol levels .

Data Summary

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Windsor et al., 1996 | Hypercholesterolemic patients | 1-3 g daily | Significant reduction in LDL cholesterol |

| Savoy et al., 1997 | Cholesterol-fed rabbits | >125 mg/kg | Decreased intestinal absorption of labeled cholesterol by 25-75% |

| Fowler et al., 1996 | Healthy volunteers | 2-4 g/day | Decreased fractional cholesterol absorption rates |

Propriétés

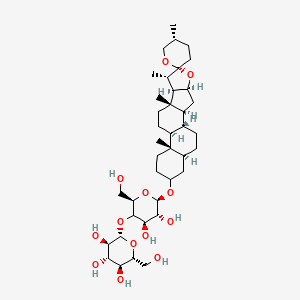

Formule moléculaire |

C39H64O13 |

|---|---|

Poids moléculaire |

740.9 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1 |

Clé InChI |

GUSVHVVOABZHAH-SFMGTQEISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Synonymes |

eta-tigogenin cellobioside CP 88818 CP-88818 tiqueside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.